molecular formula C31H23N B13919451 3,9,9-Triphenyl-9H-fluoren-2-ylamine

3,9,9-Triphenyl-9H-fluoren-2-ylamine

Katalognummer: B13919451
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: KUPIDPUZDGNWFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9,9-Triphenyl-9H-fluoren-2-ylamine is an organic compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol . This compound is known for its high purity, typically not less than 98% . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three phenyl groups attached to the fluorene core.

Vorbereitungsmethoden

The synthesis of 3,9,9-Triphenyl-9H-fluoren-2-ylamine typically involves the reaction of fluorene derivatives with aniline or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

3,9,9-Triphenyl-9H-fluoren-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,9,9-Triphenyl-9H-fluoren-2-ylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,9,9-Triphenyl-9H-fluoren-2-ylamine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it acts as a fluorescent emitter or host material, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLED devices, leading to efficient light emission .

Vergleich Mit ähnlichen Verbindungen

3,9,9-Triphenyl-9H-fluoren-2-ylamine can be compared with other similar compounds such as:

    9,9-Diphenyl-9H-fluorene: Lacks the amine group, making it less versatile in certain reactions.

    9,9-Diphenyl-2-aminofluorene: Similar structure but with fewer phenyl groups, affecting its electronic properties.

    9,9,9-Triphenylfluorene: Similar but without the amine group, impacting its reactivity and applications.

The uniqueness of this compound lies in its combination of the fluorene core with three phenyl groups and an amine group, providing a balance of stability, reactivity, and electronic properties .

Eigenschaften

Molekularformel

C31H23N

Molekulargewicht

409.5 g/mol

IUPAC-Name

3,9,9-triphenylfluoren-2-amine

InChI

InChI=1S/C31H23N/c32-30-21-29-27(20-26(30)22-12-4-1-5-13-22)25-18-10-11-19-28(25)31(29,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H,32H2

InChI-Schlüssel

KUPIDPUZDGNWFR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2N)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.